molecular formula C19H18N2O2 B6016846 ETHYL (E)-2-CYANO-3-[4-(METHYLANILINO)PHENYL]-2-PROPENOATE

ETHYL (E)-2-CYANO-3-[4-(METHYLANILINO)PHENYL]-2-PROPENOATE

Cat. No.: B6016846
M. Wt: 306.4 g/mol
InChI Key: VFIUZXHZJRVZDT-DTQAZKPQSA-N
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Description

ETHYL (E)-2-CYANO-3-[4-(METHYLANILINO)PHENYL]-2-PROPENOATE is an organic compound with a complex structure that includes a cyano group, a propenoate moiety, and a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (E)-2-CYANO-3-[4-(METHYLANILINO)PHENYL]-2-PROPENOATE typically involves the reaction of ethyl cyanoacetate with 4-(methylamino)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the active methylene compound (ethyl cyanoacetate) form a double bond, resulting in the desired product.

    Knoevenagel Condensation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ETHYL (E)-2-CYANO-3-[4-(METHYLANILINO)PHENYL]-2-PROPENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium, varying temperatures

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon)

      Conditions: Anhydrous conditions for LiAlH₄, atmospheric or elevated pressure for hydrogenation

  • Substitution

      Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

      Conditions: Varying temperatures, solvents (e.g., dichloromethane, acetic acid)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

ETHYL (E)-2-CYANO-3-[4-(METHYLANILINO)PHENYL]-2-PROPENOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ETHYL (E)-2-CYANO-3-[4-(METHYLANILINO)PHENYL]-2-PROPENOATE involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and inhibiting enzyme activity.

    Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

ETHYL (E)-2-CYANO-3-[4-(METHYLANILINO)PHENYL]-2-PROPENOATE can be compared with similar compounds such as:

    ETHYL (E)-2-CYANO-3-[4-(DIMETHYLANILINO)PHENYL]-2-PROPENOATE: Similar structure but with an additional methyl group on the aniline nitrogen.

    ETHYL (E)-2-CYANO-3-[4-(METHOXYANILINO)PHENYL]-2-PROPENOATE: Contains a methoxy group instead of a methyl group on the aniline ring.

These similar compounds may exhibit different chemical reactivity and biological activity due to the variations in their functional groups.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-(N-methylanilino)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-19(22)16(14-20)13-15-9-11-18(12-10-15)21(2)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIUZXHZJRVZDT-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)N(C)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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